CAY10703

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

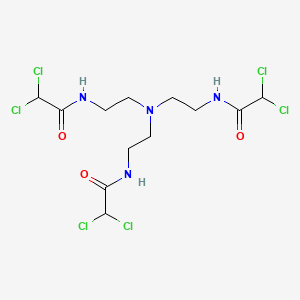

CAY10703は、正式名称をN,N',N''-(ニトリロトリス(エタン-2,1-ジイル))トリス(2,2-ジクロロアセトアミド)と言い、安定なジクロロ酢酸誘導体です。ジクロロ酢酸の三量体であり、ピルビン酸脱水素酵素キナーゼアイソフォームの阻害作用が知られています。 この化合物は、白血病細胞株に対して有意な細胞毒性を示しており、癌、細胞シグナル伝達、ミトコンドリア生物学など、さまざまな科学研究分野で使用されています .

科学的研究の応用

CAY10703は、以下を含む幅広い科学研究用途を持っています。

化学: 有機合成の試薬として、およびハロゲン化カルボン酸のモデル化合物として使用されます。

生物学: 特に癌細胞における細胞呼吸と代謝への影響について調査されています。

医学: 白血病細胞株に対する細胞毒性のため、癌治療における潜在的な治療効果について研究されています。

作用機序

CAY10703は、ミトコンドリアにおけるピルビン酸脱水素酵素をリン酸化し、阻害する酵素であるピルビン酸脱水素酵素キナーゼアイソフォームを阻害することで、その効果を発揮します。この阻害により、細胞の代謝が解糖系からミトコンドリアによるグルコース酸化に移行し、白血病細胞における基礎代謝と最大代謝が低下します。 この化合物の細胞毒性は、細胞のエネルギー代謝を混乱させる能力に起因しており、癌治療のための潜在的な候補となっています .

類似化合物:

ジクロロ酢酸(DCA): ピルビン酸脱水素酵素キナーゼのよく知られた阻害剤であり、同様の代謝効果があります。

トリクロロ酢酸: ピルビン酸脱水素酵素キナーゼを阻害する作用を持つ、もう1つのハロゲン化カルボン酸です。

モノクロロ酢酸: より塩素化されていない誘導体であり、同様の効果がありますが、効果は弱いです。

This compoundのユニークさ: this compoundは、その三量体構造によりユニークであり、ジクロロ酢酸と比較して、白血病細胞株に対する細胞毒性を高めています。白血病細胞に対する細胞毒性は少なくとも10倍高く、健康なドナーから採取した末梢血単核球に対する細胞毒性は、約3倍低いです。 この選択的な細胞毒性により、this compoundは標的型癌治療のための有望な化合物となっています .

生化学分析

Biochemical Properties

CAY10703 plays a crucial role in biochemical reactions by inhibiting pyruvate dehydrogenase kinase (PDHK) isoforms. PDHK enzymes phosphorylate and inhibit pyruvate dehydrogenase (PDH) in mitochondria, thereby regulating the shift from glycolysis to mitochondrial glucose oxidation. By inhibiting PDHK, this compound promotes mitochondrial glucose oxidation, which has implications for cancer, type 2 diabetes, and other metabolic diseases . The compound interacts with enzymes such as PDHK and PDH, altering their activity and influencing cellular metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In leukemia cells, it significantly reduces both basal and maximal respiration, indicating its impact on cellular metabolism . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by shifting the metabolic balance from glycolysis to mitochondrial glucose oxidation. This shift can lead to changes in cell function, including alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting PDHK enzymes. This inhibition prevents the phosphorylation and subsequent inactivation of PDH, thereby promoting mitochondrial glucose oxidation . The compound’s mechanism of action involves enzyme inhibition, which leads to changes in gene expression and metabolic pathways. By targeting PDHK, this compound effectively shifts cellular metabolism towards oxidative phosphorylation, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in vivo after subcutaneous inoculation, remaining in circulation for more than five hours after injection . This stability allows for prolonged observation of its effects on cellular function. Long-term studies have shown that this compound can maintain its cytotoxic effects over extended periods, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent cytotoxic effects against leukemia cells without significant toxicity to peripheral blood mononuclear cells from healthy donors . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and dose-dependent responses are critical considerations in the application of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose oxidation. By inhibiting PDHK, the compound shifts metabolism from glycolysis to mitochondrial glucose oxidation . This shift impacts metabolic flux and metabolite levels, influencing various cellular processes. The interaction with enzymes such as PDHK and PDH plays a crucial role in regulating these metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility properties allow it to remain in circulation for extended periods, facilitating its distribution to target cells and tissues . The effects on localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on PDHK and PDH enzymes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the mitochondria. This localization is essential for its role in regulating cellular metabolism and energy production.

準備方法

合成経路と反応条件: CAY10703の合成には、制御された条件下でジクロロ酢酸とトリス(2-アミノエチル)アミンを反応させる方法が用いられます。反応には通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの溶媒が必要であり、室温で行われます。 生成物は、結晶化によって精製され、純度が95%以上になります .

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、最終製品の一貫性と品質を確保するために、高純度の試薬と溶媒が使用されます。反応条件は、収率を最大化し、不純物を最小限に抑えるように最適化されます。 生成物は、その後、高性能液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの厳格な品質管理対策が実施されます .

化学反応の分析

反応の種類: CAY10703は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、対応する酸化物を形成することができます。

還元: 還元反応によって、this compoundをより塩素化されていない誘導体に変換することができます。

置換: this compound中のハロゲン原子は、適切な試薬を用いることで、他の官能基と置換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: メタノールナトリウムやtert-ブトキシドカリウムなどの試薬が、置換反応に使用されます。

主な生成物:

酸化: ジクロロ酢酸酸化物の生成。

還元: より塩素化されていない誘導体の生成。

置換: 置換ジクロロアセトアミドの生成

類似化合物との比較

Dichloroacetate (DCA): A well-known inhibitor of pyruvate dehydrogenase kinase with similar metabolic effects.

Trichloroacetate: Another halogenated carboxylic acid with inhibitory effects on pyruvate dehydrogenase kinase.

Monochloroacetate: A less chlorinated derivative with similar but less potent effects.

Uniqueness of CAY10703: this compound is unique due to its trimeric structure, which enhances its cytotoxicity against leukemia cell lines compared to dichloroacetate. It is at least 10-fold more cytotoxic against leukemia cells and approximately 3-fold less cytotoxic against peripheral blood mononuclear cells from healthy donors. This selective cytotoxicity makes this compound a promising compound for targeted cancer therapy .

生物活性

N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide) is a synthetic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes three 2,2-dichloroacetamide groups attached to a nitrilotris(ethane-2,1-diyl) backbone. Its molecular formula is C12H18Cl6N3O3, and it has a molecular weight of approximately 410.6 g/mol. The presence of multiple chlorine atoms contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dichloroacetamide have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 1 |

| Compound B | E. coli | 4 |

| N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide) | TBD |

Antioxidant Activity

The antioxidant properties of the compound have also been evaluated through various assays. For example, the glutathione peroxidase (GPx) mimetic activity was investigated, revealing that certain derivatives could significantly reduce oxidative stress markers in vitro . This suggests potential applications in mitigating oxidative damage in biological systems.

The biological activity of N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide) can be attributed to its ability to interact with cellular targets involved in oxidative stress and microbial resistance. The chlorinated moieties are believed to enhance the compound's lipophilicity, facilitating membrane penetration and subsequent intracellular effects.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide) was tested against a panel of bacterial strains. Results indicated that it exhibited significant antibacterial activity comparable to standard antibiotics . The study utilized disk diffusion methods to assess the zones of inhibition.

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted on human cancer cell lines to evaluate the antiproliferative effects of the compound. The results showed that at concentrations above 10 µM, there was a notable reduction in cell viability across several cancer types, indicating potential for therapeutic applications in oncology .

特性

IUPAC Name |

N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWSCUTUXVKDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。